molecular formula C10H20O2 B085589 Hydroxycitronellal CAS No. 107-75-5

Hydroxycitronellal

Cat. No. B085589
CAS RN: 107-75-5
M. Wt: 172.26 g/mol
InChI Key: WPFVBOQKRVRMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The enantiomers of hydroxycitronellal have been synthesized from (+)-pulegone, demonstrating the importance of stereo-specific synthesis in determining olfactory properties (Skorianetz et al., 1971). Furthermore, advances in green chemistry have enabled the microwave-assisted synthesis of hydroxycitronellal derivatives, significantly reducing reaction times and energy consumption compared to conventional methods (Sardjono et al., 2018).

Molecular Structure Analysis

Research into the molecular structure of hydroxycitronellal and its derivatives focuses on the interaction and inclusion complex formation with β-cyclodextrin, which enhances its stability and solubility. Molecular simulation studies have shed light on the optimal orientations for such inclusion complexes, contributing to the improved application of hydroxycitronellal in various fields (Zhu et al., 2023).

Chemical Reactions and Properties

Hydroxycitronellal's chemical reactions, particularly its role in fragrance chemistry, have been extensively studied. The compound's ability to undergo various chemical modifications allows for the creation of a wide array of scent profiles, crucial for its application in perfumery and aromatherapy. Its interactions with other chemicals, including potential allergenic reactions, have been documented, informing safety guidelines for its use in consumer products.

Physical Properties Analysis

The physical properties of hydroxycitronellal, such as boiling point, solubility, and stability, are critical for its application in the fragrance industry. Techniques like encapsulation with β-cyclodextrin have been shown to significantly improve these properties, making hydroxycitronellal more versatile for various applications.

Chemical Properties Analysis

Hydroxycitronellal's chemical properties, including its reactivity and interactions with human skin, have been the subject of significant research, particularly in the context of allergenic potential and sensitization. Studies have explored its sensitization potential in human skin, shedding light on safe concentration levels and informing regulatory standards for its use in consumer products (Ford et al., 1988).

Scientific Research Applications

1. Cosmetics and Personal Care Products

  • Application Summary: Hydroxycitronellal is used in the formulation of colognes, hair sprays, perfumes, and skin care products . It functions as a fragrance ingredient and occurs naturally in some plants such as lavender .
  • Methods of Application: It is directly added to the cosmetic and personal care products during their formulation .
  • Results or Outcomes: The safety of Hydroxycitronellal has been evaluated by the Research Institute for Fragrance Materials Expert Panel (REXPAN). An International Fragrance Association (IFRA) Standard restricts the use of Hydroxycitronellal in fragrances because of potential sensitization .

2. Flavoring Agent in Food

  • Application Summary: The Food and Drug Administration (FDA) has approved the use of Hydroxycitronellal as a flavoring agent for direct addition to food .
  • Methods of Application: It is directly added to food as a flavoring agent .
  • Results or Outcomes: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that Hydroxycitronellal does not present a safety concern at current levels of intake when used as a flavoring agent .

3. Anxiolytic-Like Activity

  • Application Summary: Hydroxycitronellal has been evaluated for possible anxiolytic-like activity using in vivo and in silico methodologies .
  • Methods of Application: Swiss male mice were treated with Hydroxycitronellal and subjected to the rota rod, elevated plus maze, and open field tests .
  • Results or Outcomes: Hydroxycitronellal induced significant increases in the percentage of entries and in the length of stay in the open arms of the Elevated Plus Maze, as well as the number of crossings in the open field tests . The results suggest anxiolytic-like effects, possibly via modulation of the GABAergic system .

4. Encapsulation for Controlled Release

  • Application Summary: Hydroxycitronellal has been encapsulated in β-cyclodextrin to overcome concerns related to its water insolubility, volatility, instability, and sensitization . This encapsulation also improves its thermal stability and lastingness .
  • Methods of Application: Hydroxycitronellal-β-cyclodextrin inclusion complex was prepared and the product was characterized. The interaction of hydroxycitronellal and β-cyclodextrin, and the assembly of the inclusion complex were investigated by molecular simulation .
  • Results or Outcomes: The results showed that hydroxycitronellal loading capacity was 8.5%. The thermal stability and lastingness of hydroxycitronellal were improved by the formation of the inclusion complex .

5. Household Items

  • Application Summary: Hydroxycitronellal is a synthetic fragrance that is widely used in many household items such as deodorants, soaps, antiseptics .
  • Methods of Application: It is directly added to these products during their formulation .
  • Results or Outcomes: The use of Hydroxycitronellal imparts a smell of lilac, lily, and lily of the valley to these products .

6. Treatment for Anxiety

  • Application Summary: Hydroxycitronellal has been reported to present an anxiolytic-like effect and can be used to treat anxiety .
  • Methods of Application: It is used as a composition of flavors, a small quantity of hydroxycitronellal can be adopted in blending flavors such as cucumber, melon, apple, and mango to impart a fresh feeling .
  • Results or Outcomes: Its anxiolytic-like activity does not present adverse effects such as neuromuscular impairment and sedation commonly caused by benzodiazepines .

7. Fragrance Material

  • Application Summary: Hydroxycitronellal has a sweet, flowery odor reminiscent of lily of valley and linden blossom. As a common flavor and fragrance material, hydroxycitronellal has been widely used in foods, beverages, perfumery, and cosmetics .
  • Methods of Application: A large quantity of hydroxycitronellal usually is used in many perfume compositions for creating lily of the valley and linden blossom notes due to its fine flowery odor .
  • Results or Outcomes: Due to its fine aroma, hydroxycitronellal is used in large quantities in the flavor and fragrance industry .

Safety And Hazards

Hydroxycitronellal has been shown to be a dermatologic irritant and allergen . As a result, commercially available products are restricted by the International Fragrance Association (IFRA) to contain only 0.1-3.6% . The European Chemicals Agency (ECHA) classifies this ingredient as “toxic to aquatic life with long-lasting effects, causes serious eye irritation and may cause an allergic skin reaction” .

Future Directions

The Hydroxycitronellal market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving Hydroxycitronellal products, making them more efficient and versatile . This, coupled with increasing awareness among consumers about the benefits of Hydroxycitronellal, is fueling demand across various industries .

properties

IUPAC Name

7-hydroxy-3,7-dimethyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(6-8-11)5-4-7-10(2,3)12/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFVBOQKRVRMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042232
Record name Hydroxycitronellal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], colourless liquid with sweet floral lily-like odour
Record name Octanal, 7-hydroxy-3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxycitronellal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16227
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hydroxycitronellal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 7-Hydroxy-3,7-dimethyloctanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol, 1 ml in 1 ml 50% alcohol (in ethanol)
Record name 7-Hydroxy-3,7-dimethyloctanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hydroxycitronellal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.918-0.923
Record name Hydroxycitronellal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hydroxycitronellal

CAS RN

107-75-5
Record name Hydroxycitronellal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxycitronellal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxycitronellal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroxycitronellal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanal, 7-hydroxy-3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxycitronellal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxycitronellal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYCITRONELLAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SQ0VA4YUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Hydroxy-3,7-dimethyloctanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxycitronellal
Reactant of Route 2
Hydroxycitronellal
Reactant of Route 3
Hydroxycitronellal
Reactant of Route 4
Hydroxycitronellal
Reactant of Route 5
Hydroxycitronellal
Reactant of Route 6
Hydroxycitronellal

Citations

For This Compound
3,010
Citations
AA Oliveira Filho, HMBF Oliveira… - Biosci. j …, 2017 - pesquisa.bvsalud.org
The fungi of the genus Candida play a relevant role in the emergence of oral infections and are increasingly more frequent the cases of infections by non-albicans strains. In light of this …
Number of citations: 4 pesquisa.bvsalud.org
T Ishida, M Toyota, Y Asakawa - Xenobiotica, 1989 - Taylor & Francis
… Metabolites of ( & )-7-hydroxycitronellal( Vl) and their derivatives After the administration of ( &)-7-hydroxycitronellal (VI) (6 g) to rabbits, neutral (0.6 g) and acidic metabolites (after …
Number of citations: 115 www.tandfonline.com
M Stoeckelhuber, D Krnac, N Pluym, M Scherer… - International Journal of …, 2018 - Elsevier
7-Hydroxy-3,7-dimethyl-1-octanal, also known as 7-hydroxycitronellal (7-HC, CAS No. 107-75-5) is a synthetic fragrance widely used in cosmetic and hygiene products. Due to its large …
Number of citations: 8 www.sciencedirect.com
C Svedman, M Bruze, JD Johansen… - Contact …, 2003 - Wiley Online Library
… Hydroxycitronellal is an important … of hydroxycitronellal in deodorants for the development of axillary dermatitis, when used by individuals with and without allergy to hydroxycitronellal in …
Number of citations: 50 onlinelibrary.wiley.com
RR Suskind - Fragrances: Beneficial and Adverse Effects, 1998 - Springer
… potential of hydroxycitronellal. This is … % hydroxycitronellal on subjects who were also being tested with cinnamic alcohol produced two sensitization reactions to the hydroxycitronellal. …
Number of citations: 9 link.springer.com
S Heydorn, KE Andersen, JD Johansen… - Contact …, 2003 - Wiley Online Library
… plus hydroxycitronellal than on the forearm tested with 6 concentrations of hydroxycitronellal … test readings showing more positive tests on the hydroxycitronellal forearm. 15/20 (75%) …
Number of citations: 24 onlinelibrary.wiley.com
JC Andrade, ÁB Monteiro, HHN Andrade… - BioMed Research …, 2021 - hindawi.com
Hydroxycitronellal (HC) is a monoterpene present in essential oils of aromatic plants of different species, obtained from semisynthesis of citronellal, and is widely used as a fragrance in …
Number of citations: 14 www.hindawi.com
AM Api, F Belmonte, D Belsito, S Biserta… - Food and Chemical …, 2019 - Elsevier
… analog hydroxycitronellal diethyl acetal (CAS # 7779-94-4) show that hydroxycitronellal … Cramer Class I material and the exposure to hydroxycitronellal dimethyl acetal is below the TTC (…
Number of citations: 1 www.sciencedirect.com
RJ Steltenkamp, KA Booman, J Dorsky, TO King… - Food and Cosmetics …, 1980 - Elsevier
… Abstract-The potential of the fragrance material hydroxycitronellal to elicit human … fragrance blends containing hydroxycitronellal. Data from tests on hydroxycitronellal itself were also …
Number of citations: 17 www.sciencedirect.com
EA DO, HCC DE C - pdfs.semanticscholar.org
The fungi of the genus Candida play a relevant role in the emergence of oral infections and are increasingly more frequent the cases of infections by non-albicans strains. In light of this …
Number of citations: 5 pdfs.semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.